1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUIFLUPFTLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-the-Structural-Elucidation-of-3-(3-Pyridyl)-5-amino-1,2,4-triazole
Introduction: The Molecular Blueprint
In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, 3-(3-Pyridyl)-5-amino-1,2,4-triazole stands out as a molecule of significant interest. Its scaffold, combining the electron-deficient pyridine ring with the versatile 1,2,4-triazole core, presents a unique pharmacophore with potential applications ranging from medicinal chemistry to agrochemicals.[1][2] The 3-amino-1,2,4-triazole motif is noted for enhancing physicochemical properties like solubility and bioavailability.[1] However, before its potential can be fully realized, an unambiguous confirmation of its molecular structure is paramount. This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound, treating the process as a puzzle where each analytical technique provides a crucial, interlocking piece of evidence. Our methodology is built on a foundation of self-validating protocols, ensuring the highest degree of confidence in the final structural assignment.
The Elucidation Workflow: A Multi-Technique Approach
-
Mass Spectrometry (MS): What is the molecular formula?
-
Infrared (IR) Spectroscopy: What are the key functional groups present?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: How are the atoms connected?
This integrated approach ensures that the proposed structure is consistent with all observed data, leaving no room for ambiguity.
Caption: Integrated workflow for structure elucidation.
Step 1: High-Resolution Mass Spectrometry (HRMS) – Defining the Elemental Composition
Expertise & Causality: The first and most fundamental question is: what is the elemental formula? Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental composition with high certainty, effectively distinguishing between isobars (molecules with the same nominal mass but different elemental formulas). For nitrogen-rich heterocyclic compounds, this precision is non-negotiable.[3][4]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms (pyridine and amino group) that are readily protonated.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the experimentally measured accurate mass to the theoretical mass calculated for the proposed formula, C₇H₇N₅. The difference, measured in parts per million (ppm), should ideally be less than 5 ppm.
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value (for C₇H₈N₅⁺) | Expected Experimental Value |
| Elemental Formula | C₇H₇N₅ | - |
| Molecular Weight | 161.0756 g/mol | - |
| [M+H]⁺ m/z | 162.0831 | ~162.083 ± 0.0008 |
This self-validating step provides the molecular formula, which serves as a hard constraint for all subsequent spectroscopic interpretation.
Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. For our target, we expect to see characteristic vibrations for the N-H bonds of the amino group, the C-H and C=N bonds within the aromatic rings, and the N-H bond of the triazole ring itself.[5][6][7] The presence or absence of these key signals provides immediate, corroborating evidence for the major structural features.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group, NH₂) |
| 3150 - 3050 | Medium | N-H stretching (triazole ring)[7] |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching (pyridine ring) |
| 1650 - 1580 | Strong | C=N and C=C stretching (pyridine and triazole rings)[7] |
| 1550 - 1450 | Medium-Strong | N-H bending (amino group) |
The observation of these bands confirms the presence of the amino group and the heterocyclic rings, validating the components of the molecular formula determined by HRMS.
Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework and, through multi-bond correlation experiments, deduce how the different fragments of the molecule are connected.[8] For 3-(3-Pyridyl)-5-amino-1,2,4-triazole, NMR will definitively prove the substitution pattern on both rings and establish the crucial link between them.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is crucial as it can solubilize the polar compound and its residual water peak does not obscure key signals.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (²JCH, ³JCH). This is the key experiment for connecting non-protonated carbons and linking molecular fragments.[11][12]
-
Data Interpretation and Self-Validation
A. ¹H and ¹³C NMR - Assigning the Nuclei
The structure has two distinct aromatic systems: the pyridine ring and the triazole ring.
-
Pyridine Ring: We expect four distinct proton signals and four corresponding carbon signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing nitrogen atom and the triazole substituent.
-
Amino Group (NH₂): A broad singlet in the ¹H NMR spectrum, the chemical shift of which is concentration and temperature dependent.
-
Triazole NH: A broad singlet in the ¹H NMR spectrum.
-
Triazole Carbons: Two quaternary carbons (C3 and C5) are expected in the ¹³C NMR spectrum.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |
| H2' | ~8.9 - 9.1 | d | C2' | ~148 |
| H4' | ~8.2 - 8.4 | dt | C4' | ~134 |
| H5' | ~7.5 - 7.7 | dd | C5' | ~124 |
| H6' | ~8.6 - 8.8 | dd | C6' | ~150 |
| C3' | - | - | C3' | ~128 |
| C3 | - | - | C3 | ~155 |
| C5 | - | - | C5 | ~160 |
| 5-NH₂ | ~6.5 - 7.5 | br s | - | - |
| 1-NH/4-NH | ~12.0 - 14.0 | br s | - | - |
B. 2D NMR - Assembling the Puzzle
The 2D NMR spectra provide the definitive connections.
-
COSY: Will show correlations between the coupled protons on the pyridine ring (H4' with H5', H5' with H6'), confirming their relative positions.
-
HSQC: Will unambiguously link each proton to its directly attached carbon (H2' to C2', H4' to C4', etc.).
-
HMBC: This is the critical experiment. It will provide the long-range correlations that piece the entire structure together.[11][12]
Caption: Key HMBC correlations confirming the pyridyl-triazole link.
Key HMBC Correlations for Structural Validation:
-
H2' to C3 and C3': A correlation from the most downfield pyridine proton (H2') to the triazole carbon (C3) and the pyridine quaternary carbon (C3') confirms their proximity.
-
H4' to C3: A strong correlation from H4' to the triazole carbon C3 provides definitive proof of the 3,3'-linkage.
-
H4' to C5' and C6': Correlations from H4' to other pyridine carbons will further validate the assignments within that ring.
-
NH₂ protons to C5: Correlations from the amino protons to the triazole carbon C5 will confirm the position of the amino group.
Conclusion: A Unified and Validated Structure
By systematically applying this multi-technique approach, we arrive at an unambiguous structural assignment for 3-(3-Pyridyl)-5-amino-1,2,4-triazole. The HRMS data provides the exact molecular formula. FTIR confirms the presence of the essential amino and N-H functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data maps the precise atomic connectivity, with key HMBC correlations providing irrefutable evidence for the link between the pyridine and triazole rings. Each piece of data validates the others, culminating in a structure that is not merely proposed, but rigorously proven. This methodical process exemplifies the principles of scientific integrity and provides a reliable blueprint for researchers in the field.
References
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2021). Iraqi Journal of Science. [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2006). Magnetic Resonance in Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis, spectroscopic characterization, and crystal structure analysis of dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate: stereoelectronic and topological insights. (2020). ResearchGate. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2019). Organic & Biomolecular Chemistry. [Link]
-
Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Common 2D (COSY, HSQC, HMBC). (n.d.).
-
FT-IR spectra of control and treated 1,2,4-triazole. (2015). ResearchGate. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules. [Link]
-
Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Molecules. [Link]
-
1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). (2018). ResearchGate. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2022). International Journal of Molecular Sciences. [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015). ResearchGate. [Link]
-
Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. (2011). Journal of the American Chemical Society. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (2007). Arkivoc. [Link]
-
Theoretical NMR correlations based Structure Discussion. (2015). ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2021). Molecules. [Link]
-
15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). Molecules. [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. ijrpc.com [ijrpc.com]
- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. emerypharma.com [emerypharma.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the predicted and theoretical physicochemical properties of the novel heterocyclic compound, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide synthesizes computational predictions and comparative data from structurally related analogs to build a robust physicochemical profile. The core objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies necessary to evaluate this and similar molecules for their therapeutic potential. Key properties including lipophilicity (LogP), aqueous solubility, and ionization constants (pKa) are discussed in detail, alongside their profound implications for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Standardized, field-proven experimental protocols for determining these critical parameters are provided, offering a self-validating framework for in-house characterization. This guide is structured to provide not just data, but a causal understanding of how molecular structure dictates physicochemical behavior, thereby informing rational drug design and lead optimization strategies.
Introduction: The Significance of the Pyridinyl-Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a key component in a multitude of therapeutic agents.[1] Triazole-containing drugs have demonstrated a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[2] The incorporation of a pyridine ring introduces a critical element of polarity and a potential site for hydrogen bonding, which can significantly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.
The specific compound of interest, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, represents a unique isomeric arrangement within this chemical class. Its distinct connectivity is hypothesized to impart a specific three-dimensional conformation and electronic distribution, which in turn will govern its physicochemical characteristics. Understanding these properties is a critical first step in the drug discovery pipeline, as they are primary determinants of a compound's "drug-likeness" and ultimate clinical success.[3] Poor physicochemical properties are a leading cause of attrition in drug development, making their early and accurate assessment paramount.
This guide will therefore delve into the predicted physicochemical landscape of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, provide the experimental means to verify these predictions, and contextualize their importance within the broader field of drug development.
Physicochemical Property Profile
Given the absence of extensive experimental data for 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine in the current literature, the following table summarizes key physicochemical parameters derived from computational predictions and data from closely related isomers. This provides a foundational dataset for initial assessment and for guiding future experimental work.
| Property | Predicted/Estimated Value | Data Source/Method | Significance in Drug Development |
| Molecular Formula | C₇H₇N₅ | - | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 161.16 g/mol | Calculated | A key determinant of passive diffusion across biological membranes; generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[4][5] |
| Predicted XlogP | 0.2 | Computational Prediction for 1-(pyridin-4-yl)-1H-1,2,4-triazol-3-amine | A measure of lipophilicity, which influences solubility, permeability, and plasma protein binding. An optimal LogP is crucial for balancing membrane permeability and aqueous solubility. |
| Predicted pKa (Most Basic) | ~4-5 | Estimation based on pyridine and aminotriazole moieties | The ionization state at physiological pH (7.4) affects solubility, permeability, and interaction with targets. A basic pKa in this range suggests partial protonation in the bloodstream. |
| Predicted Aqueous Solubility | Moderately Soluble | Qualitative estimation based on structure | Impacts dissolution rate and bioavailability. Adequate solubility is necessary for administration and absorption. |
| Hydrogen Bond Donors | 2 (amine and triazole N-H) | Structural Analysis | Influences solubility in water and interactions with biological targets. According to Lipinski's Rule of 5, ≤ 5 H-bond donors are favorable for oral absorption.[6] |
| Hydrogen Bond Acceptors | 4 (pyridine N and triazole Ns) | Structural Analysis | Affects aqueous solubility and target binding. Lipinski's Rule of 5 suggests ≤ 10 H-bond acceptors for good oral bioavailability.[6] |
| Rotatable Bonds | 1 | Structural Analysis | Influences conformational flexibility and binding entropy. Fewer rotatable bonds are generally associated with better oral bioavailability. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of novel compounds like 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[7]
Protocol:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standard solutions of the compound to accurately quantify its concentration in the saturated solution. The determined concentration represents the equilibrium solubility.
Causality Behind Experimental Choices: The use of an excess of the solid compound ensures that the solution reaches its maximum saturation point. The extended equilibration time allows the system to reach a thermodynamic steady state, providing a true measure of solubility. Centrifugation is a critical step to remove any undissolved microparticles that could lead to an overestimation of solubility.
Caption: Shake-Flask Solubility Determination Workflow.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the ionization constants of acidic and basic compounds.[9]
Protocol:
-
Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).[10]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.
-
Titration: For a basic compound like 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, a strong base (e.g., 0.1 M NaOH) would be used. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the point of inflection in the titration curve.
Causality Behind Experimental Choices: The use of a strong acid or base as the titrant ensures a complete reaction with the analyte. The slow, incremental addition of the titrant allows for the accurate determination of the equivalence point. The pH at the half-equivalence point is equal to the pKa according to the Henderson-Hasselbalch equation, providing a direct measure of the compound's acidity or basicity.
Caption: Potentiometric pKa Determination Workflow.
Determination of LogP (Reverse-Phase HPLC Method)
The octanol-water partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Protocol:
-
Column and Mobile Phase Selection: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Sample Analysis: Inject the test compound and the standard compounds onto the HPLC system and record their retention times.
-
Data Analysis: Calculate the capacity factor (k) for each compound. Plot the log(k) of the standard compounds against their known LogP values to generate a calibration curve.
-
LogP Determination: Determine the log(k) of the test compound and use the calibration curve to interpolate its LogP value.
Causality Behind Experimental Choices: The C18 stationary phase mimics the hydrophobic environment of octanol. The retention time of a compound is directly related to its partitioning between the hydrophobic stationary phase and the more polar mobile phase. By calibrating with compounds of known LogP, a reliable correlation can be established, allowing for the accurate estimation of the LogP of the test compound.[12]
Implications for Drug Development
The physicochemical properties of a compound are intrinsically linked to its pharmacokinetic (ADME) profile.[3][13]
-
Solubility and Absorption: A compound must first dissolve to be absorbed. The predicted moderate solubility of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine is a positive indicator, but must be experimentally confirmed. Poor solubility is a major hurdle for oral drug delivery.
-
Lipophilicity (LogP) and Permeability: The predicted LogP of 0.2 for a close isomer suggests that the compound is relatively hydrophilic. While this is beneficial for solubility, it may pose a challenge for passive diffusion across the lipid bilayers of cell membranes. An optimal LogP, often considered to be in the range of 1-3, is a balance between solubility and permeability.[14]
-
pKa and Ionization: With a predicted basic pKa around 4-5, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine will be partially protonated at physiological pH (7.4). This ionized form will exhibit higher aqueous solubility but lower membrane permeability compared to the neutral form. The ratio of ionized to unionized species will significantly impact its absorption and distribution.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five provides a useful framework for assessing the "drug-likeness" of a compound for oral administration.[4][5]
-
Molecular Weight: 161.16 g/mol (< 500 Da) - Pass
-
LogP: Predicted to be around 0.2 (< 5) - Pass
-
Hydrogen Bond Donors: 2 (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 4 (≤ 10) - Pass
Based on these predictions, 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. However, it is crucial to remember that this rule is a guideline and does not account for active transport mechanisms.[6]
Caption: Influence of Physicochemical Properties on ADME.
Conclusion
While experimental data on 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine is currently sparse, computational predictions and analysis of related isomers suggest that it possesses physicochemical properties that are generally favorable for a potential drug candidate, particularly with respect to Lipinski's Rule of Five. Its predicted moderate solubility and hydrophilic nature indicate that it may have good aqueous solubility, though this could come at the cost of lower passive permeability. The basicity of the molecule will play a significant role in its behavior at physiological pH.
The true physicochemical profile of this compound can only be definitively established through rigorous experimental characterization. The protocols detailed in this guide provide a robust framework for such an investigation. The insights gained from these experimental determinations will be invaluable for any future drug discovery and development efforts centered on this promising pyridinyl-triazole scaffold.
References
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][15][16]triazolo[4,3-b][1][15][16]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link]
-
3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. National Institutes of Health. Available at: [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
assessment of reverse - phase. ECETOC. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. PMC - NIH. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Springer. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
-
ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Lipinski's Rule of 5. GARDP Revive. Available at: [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. Available at: [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Available at: [Link]
-
BDDCS, the Rule of 5 and Drugability. PMC - NIH. Available at: [Link]
-
NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Introduction: The Structural Imperative of Pyridinyl Triazole Amines in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure of Pyridinyl Triazole Amine Compounds
Pyridinyl triazole amine scaffolds represent a cornerstone in contemporary medicinal chemistry. These heterocyclic compounds are privileged structures, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective roles.[1][2][3] The fusion of a pyridine ring, a triazole system, and an amine group creates a unique constellation of hydrogen bond donors and acceptors, as well as opportunities for π-stacking interactions. This structural versatility is key to their biological activity, enabling them to dock with high specificity into the active sites of enzymes and receptors.[4]
A profound understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid-state is not merely an academic exercise; it is a critical prerequisite for rational drug design.[4] The crystal structure provides the ultimate proof of molecular constitution, revealing precise bond lengths, bond angles, and conformational preferences.[1][5] This information is invaluable for structure-activity relationship (SAR) studies, guiding the synthetic chemist in optimizing molecular architecture to enhance potency and selectivity while minimizing off-target effects. This guide provides an in-depth exploration of the methodologies used to determine and understand the crystal structures of pyridinyl triazole amine compounds, offering field-proven insights for researchers in drug development.
Part 1: From Synthesis to Single Crystal: A Protocol for High-Quality Crystal Growth
The journey to elucidating a crystal structure begins with the synthesis of the compound and, crucially, the growth of diffraction-quality single crystals. The latter is often the most challenging step in the entire process and is more of an art than a science, requiring patience and meticulous technique.[6][7]
Causality in Experimental Design: The Rationale Behind Crystallization Choices
The goal of crystallization is to transition a compound from a high-entropy state (in solution) to a low-entropy, highly ordered crystalline lattice in a slow, controlled manner.[8] Rapid precipitation leads to amorphous solids or polycrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction.[6] The choice of solvent and method is therefore paramount.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, achieving the necessary supersaturation for crystal growth is difficult. If it's too low, the compound may never dissolve sufficiently. A common strategy is to dissolve the compound in a "good" solvent and introduce an "anti-solvent" in which it is poorly soluble to slowly induce crystallization.
-
Purity is Non-Negotiable: Impurities can act as nucleation sites, leading to the rapid formation of many small crystals instead of a few large, well-ordered ones.[7] Therefore, the starting material must be of the highest possible purity, often requiring multiple recrystallizations before attempting to grow single crystals for diffraction.
Experimental Protocol: Growing Single Crystals via Slow Evaporation
This is the most common and straightforward method for obtaining high-quality crystals of organic compounds.
-
Preparation: Begin with 10-20 mg of the highly purified pyridinyl triazole amine compound.
-
Solvent Screening: In a series of small, clean vials, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Dissolution: Select a solvent that requires slight warming to fully dissolve the compound. Dissolve the compound in a minimal amount of this warm solvent to create a solution that is just below saturation at that temperature.
-
Filtration: Filter the warm solution through a small cotton or glass wool plug in a pipette into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a fine needle to create 1-3 small holes. This is the critical step; the small perforations slow the rate of solvent evaporation, allowing molecules to organize into a crystal lattice over time.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed.[9]
-
Patience is Key: Resist the urge to check the vial daily. High-quality crystals often take several days to several weeks to form.[6][7]
Part 2: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][5] It provides unambiguous information on molecular structure, conformation, and packing.[1]
Workflow for Single-Crystal X-ray Diffraction Analysis
The following diagram outlines the comprehensive workflow, from a promising crystal to a refined structural model.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a suitable crystal. A good crystal should be transparent, have well-defined faces, and show uniform extinction of polarized light every 90° of rotation.[6] Reject cloudy crystals or those with visible cracks.
-
The ideal size for most modern diffractometers is approximately 0.1-0.3 mm in all dimensions.[5]
-
Carefully mount the selected crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.
-
-
Data Collection:
-
Mount the loop onto the goniometer head of the single-crystal diffractometer.
-
A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage during data collection.
-
An initial set of frames is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The diffraction pattern of spots is recorded on a detector.[4]
-
-
Data Processing and Reduction:
-
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.
-
The software determines the space group and generates a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
From this map, an initial molecular model is built.
-
This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[10]
-
-
Validation and Analysis:
-
The final refined structure is validated using software like CHECKCIF to ensure it is chemically sensible and meets crystallographic quality standards.
-
The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment. This file can be deposited in public databases like the Cambridge Structural Database (CSDC).[11][12]
-
Part 3: Decoding the Crystal Structure: Key Features and Supramolecular Assembly
The solved crystal structure provides a wealth of information. For pyridinyl triazole amines, the most insightful aspects are often the molecular conformation and the way molecules pack together in the crystal lattice, which is governed by non-covalent interactions.
Common Crystallographic Parameters
Pyridinyl triazole amines frequently crystallize in centrosymmetric space groups, with the monoclinic system being particularly common.[5][10][13] The table below presents crystallographic data for two representative compounds, illustrating typical parameters.
| Parameter | 1,2,4-triazolo[4,3-a]pyridin-3-amine[4] | 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine[10] |
| Formula | C₆H₆N₄ | C₇H₇N₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 5.5666 | 7.3863 |
| b (Å) | 12.6649 | 7.9096 |
| c (Å) | 16.8190 | 13.2157 |
| β (°) | 99.434 | 91.832 |
| Volume (ų) | 1169.5 | 771.70 |
| Z | 8 | 4 |
The Central Role of Non-Covalent Interactions
The supramolecular architecture of these compounds is dictated by a hierarchy of non-covalent interactions. Understanding these is crucial for predicting crystal packing and, by extension, physical properties like solubility and stability.
-
Hydrogen Bonding: This is the most powerful directional force in the crystal packing of these compounds. The amine group (-NH₂) is an effective hydrogen bond donor, while the nitrogen atoms of the pyridine and triazole rings are excellent acceptors.[5] This often leads to the formation of robust, predictable patterns like chains or dimeric rings (synthons).[3][4] For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked into dimers via N–H⋯N hydrogen bonds.[4]
-
π–π Stacking Interactions: The aromatic pyridine and triazole rings are electron-rich and can interact via π–π stacking.[14][15] These interactions, while weaker than hydrogen bonds, play a significant role in the close packing of molecules, often leading to layered or herringbone motifs in the crystal structure.[16] The planarity of the fused ring system is a key determinant; for instance, in 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the pyridine and triazole rings are nearly coplanar, with a dihedral angle of just 5.58°, facilitating these interactions.[10]
The interplay between strong, directional hydrogen bonds and weaker, dispersive π–π stacking ultimately defines the final three-dimensional crystal structure. This structural landscape is what determines the material's properties and its potential for interaction with biological targets.
References
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
-
Górniak, A., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(21), 6649. Available from: [Link]
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Jones, C. G., et al. (2018). Microcrystal Electron Diffraction of Small Molecules. Protein Science, 27(1), 240-248. Available from: [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. Retrieved from [Link]
-
Varughese, S., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1331-1343. Available from: [Link]
-
Conradie, J., et al. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. Data in Brief, 20, 1397-1408. Available from: [Link]
-
Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. Available from: [Link]
-
Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 7(10), x221200. Available from: [Link]
-
Cambridge Crystallographic Data Centre. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Available from: [Link]
-
Brito, I., et al. (2023). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Crystals, 13(12), 1711. Available from: [Link]
-
ResearchGate. (n.d.). π–π interactions (black dashed lines) between pyridyl and triazole rings of neighboring tetramers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding interactions on 1H-1,2,3-triazole based crystals: Featuring experimental and theoretical analysis. Retrieved from [Link]
-
Mirzaee, M., et al. (2019). On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. CrystEngComm, 21(3), 427-437. Available from: [Link]
-
Semantic Scholar. (2017). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Retrieved from [Link]
-
Tarybek, Z., et al. (2021). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. International Journal of Molecular Sciences, 22(18), 10091. Available from: [Link]
-
Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 315-321. Available from: [Link]
-
ResearchGate. (n.d.). Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 27(1), 273. Available from: [Link]
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. rigaku.com [rigaku.com]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. How To [chem.rochester.edu]
- 10. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activities of Pyridinyl Triazole Scaffolds
Abstract: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid scaffolds is a cornerstone of modern drug discovery. Among these, the pyridinyl triazole scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of the therapeutic potential of pyridinyl triazole derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the diverse pharmacological profiles, delve into the underlying mechanisms of action, detail synthetic strategies, and provide validated experimental protocols to empower further research and development in this promising area.
The Pyridinyl Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for other functional groups and is noted for its stability and capacity for molecular interactions.[3][4][5] The combination of these two rings creates the pyridinyl triazole scaffold, a structure that leverages the advantageous properties of both components.[3][6][7] This hybrid nature allows for extensive synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6] The triazole often acts as a rigid linker, connecting the pyridine moiety to other pharmacophoric groups, which is crucial for optimizing interactions with biological targets.[3]
Diverse Biological Activities of Pyridinyl Triazoles
Compounds incorporating the pyridinyl triazole scaffold exhibit a wide spectrum of biological activities, positioning them as versatile candidates for treating various diseases.[1][8] The most significant of these activities are detailed below.
Anticancer Activity
A substantial body of research highlights the potent anticancer properties of pyridinyl triazole derivatives against a range of human cancer cell lines.[3][6][9] These compounds have been shown to induce cell death through various mechanisms, including the disruption of microtubule assembly, cell cycle arrest, and the inhibition of key signaling proteins.[10][11]
One notable mechanism is the inhibition of tubulin polymerization. Certain pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anticancer effects by binding to the colchicine binding site of β-tubulin, leading to an accumulation of cells in the G2/M phase of the cell cycle.[10]
Furthermore, pyridinyl triazoles have been investigated as kinase inhibitors, a critical area in oncology.[12] For instance, they have shown inhibitory activity against p38 MAP kinase and PIM-1 kinase, enzymes that are often overexpressed in various cancers and play a role in cell proliferation and survival.[13][14] The pyridine nitrogen is key to this activity, often forming a crucial hydrogen bond within the ATP-binding pocket of the target kinase.[13]
Table 1: Selected Pyridinyl Triazole Derivatives and their Anticancer Activity
| Compound Class | Target Cell Line(s) | Reported IC50 Values | Mechanism of Action | Reference |
| Pyridinyl-1,2,4-triazole Hybrids | Murine Melanoma (B16F10) | 41.12 µM - 61.11 µM | Cytotoxicity | [3][6] |
| Pyridopyrazolo-triazoles | Breast Cancer (MCF-7) | 3.89 µM | Cytotoxicity | [15] |
| Pyrimidine-triazole Hybrids | Breast Cancer (MCF-7) | 1.573 µM | Aromatase Inhibition | [16] |
| Triazolo-thiadiazole-pyridines | Breast Cancer (MCF-7) | 110.4 µg/ml | Cytotoxicity | [17] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Pyridinyl triazole scaffolds have demonstrated significant potential in this area, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][20] The synergistic effect of combining the pyridine and triazole rings appears to enhance their antimicrobial efficacy.[19] For example, certain pyridyl-substituted thiazolyl triazoles have shown high antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[19]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Pyridinyl triazoles have been identified as potent anti-inflammatory agents.[8][21] A primary mechanism for this activity is the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[13] By acting as competitive inhibitors at the ATP binding site of the kinase, these compounds can effectively suppress the production of pro-inflammatory cytokines.[13] The development of these inhibitors showcases a rational drug design approach, where the triazole ring replaces the imidazole ring found in earlier generations of p38 inhibitors.[13]
Other Therapeutic Potential
The versatility of the pyridinyl triazole scaffold extends to other therapeutic areas, including:
-
Antiviral properties: Fused pyrazole-pyridine systems have shown promise as antiviral agents.[1][15]
-
Anticonvulsant activity: Derivatives of 1,2,4-triazole have been investigated for their potential in treating neurological disorders.[8]
-
Antioxidant effects: Some compounds have demonstrated the ability to neutralize free radicals, suggesting a role in preventing oxidative stress-related conditions.[8][9][19]
Synthetic Strategies and Workflow
The synthesis of pyridinyl triazole derivatives is often achieved through multi-step procedures that offer flexibility for creating diverse chemical libraries. A common and efficient approach involves the reaction of a pyridine-containing hydrazide with an isothiocyanate, followed by cyclization to form the triazole ring.[9][13][19]
A representative synthetic workflow is depicted below. This strategy's rationale lies in its modularity; by varying the starting nicotinohydrazide and the substituted benzyl derivatives, a large library of compounds can be generated for structure-activity relationship (SAR) studies. The choice of reaction conditions, such as using potassium hydroxide or ammonia for cyclization, is critical for achieving high yields and purity.[3][6][17]
Caption: General synthetic workflow for pyridinyl triazole derivatives.
Mechanism of Action: Kinase Inhibition Pathway
As mentioned, a significant anticancer and anti-inflammatory mechanism for pyridinyl triazoles is the inhibition of protein kinases, such as p38 MAP kinase. These compounds typically function as ATP-competitive inhibitors. The diagram below illustrates this interaction at a molecular level.
The rationale for this mechanism's effectiveness is twofold:
-
Specificity: The pyridine nitrogen forms a highly specific hydrogen bond with the backbone amide of a key residue (e.g., Met109 in p38) in the kinase's hinge region.[13] This interaction is critical for anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The aryl substituent attached to the triazole ring extends into a hydrophobic pocket within the enzyme, a space not typically occupied by ATP.[13] This provides additional binding affinity and selectivity.
Caption: ATP-competitive inhibition of a protein kinase by a pyridinyl triazole.
Representative Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of pyridinyl triazole derivatives.
Protocol for Synthesis of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine
Causality: This protocol follows the general synthetic scheme outlined previously. The reaction of nicotinohydrazide with carbon disulfide in a basic medium is a classic method for forming the dithiocarbazate salt.[3][6] Subsequent cyclization with ammonia provides the mercapto-triazole intermediate.[3][6] The final step is a standard S-alkylation reaction, which is a reliable method for introducing various substituents onto the thiol group, allowing for the exploration of structure-activity relationships.
Materials:
-
Nicotinohydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ammonia solution (NH3)
-
Hydrochloric acid (HCl)
-
Substituted benzyl halide (e.g., benzyl bromide)
-
Ethanol
-
Deionized water
Procedure:
-
Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate.
-
Dissolve nicotinohydrazide (0.1 mol) in ethanol containing KOH (0.1 mol).
-
Add carbon disulfide (0.21 mol) dropwise to the stirred solution at room temperature.
-
Continue stirring for 16 hours.
-
Dilute the mixture with dry diethyl ether to precipitate the potassium salt.
-
Filter the precipitate, wash with ether, and dry under vacuum.[17]
-
-
Step 2: Synthesis of 5-mercapto-1,2,4-triazole-pyridine.
-
Suspend the potassium salt (0.096 mol) in a mixture of ammonia solution (20 mL) and water (40 mL).
-
Reflux the mixture with stirring for 3-4 hours.[3]
-
Pour the reaction mixture into ice-cold water and acidify with concentrated HCl.
-
Collect the resulting white precipitate by filtration, wash with cold water, and dry.
-
-
Step 3: Synthesis of the final derivative.
-
Dissolve the 5-mercapto-triazole intermediate (0.01 mol) in a suitable solvent (e.g., ethanol or DMF) containing a base (e.g., K2CO3).
-
Add the desired substituted benzyl halide (0.01 mol).
-
Stir the reaction mixture at room temperature or gentle heat until completion (monitored by TLC).
-
Pour the mixture into water to precipitate the product.
-
Filter, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Confirm the structure using IR, NMR, and Mass Spectrometry.[3][6]
-
Protocol for In Vitro Anticancer Assay (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[3][6][9] It is selected for its reliability and high-throughput capability. The assay measures the metabolic activity of mitochondria; viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]
Materials:
-
Human cancer cell line (e.g., MCF-7, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Pyridinyl triazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Future Perspectives and Conclusion
The pyridinyl triazole scaffold is a validated platform for the development of new therapeutic agents with a wide range of biological activities. The existing body of research strongly supports its potential, particularly in the fields of oncology and infectious diseases. Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for compounds that show potent phenotypic effects.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.
-
Combinatorial Therapies: Investigating the synergistic effects of pyridinyl triazole derivatives with existing drugs to overcome resistance and improve treatment outcomes.
References
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-76. Retrieved February 3, 2026, from [Link]
-
Kamal, A., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 90, 835-846. Retrieved February 3, 2026, from [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports, 13(1), 2697. Retrieved February 3, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(15), 4789. Retrieved February 3, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(18), 6516. Retrieved February 3, 2026, from [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved February 3, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 857-865. Retrieved February 3, 2026, from [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2020). Arabian Journal of Chemistry, 13(11), 8107-8119. Retrieved February 3, 2026, from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59. Retrieved February 3, 2026, from [Link]
-
Review on Design and Development of Pyridyl Triazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 3, 2026, from [Link]
-
Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities. (2022). Letters in Drug Design & Discovery, 19(9), 842-853. Retrieved February 3, 2026, from [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 706224. Retrieved February 3, 2026, from [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules, 28(9), 3804. Retrieved February 3, 2026, from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022). Molecules, 27(21), 7248. Retrieved February 3, 2026, from [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(16), 3587. Retrieved February 3, 2026, from [Link]
-
Synthesis, antimicrobial and anti-inflammatory activity of some 5-substituted-3-pyridine-1, 2, 4- triazoles. (2018). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). International Journal of Molecular Sciences, 24(13), 10565. Retrieved February 3, 2026, from [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3002-3006. Retrieved February 3, 2026, from [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163273. Retrieved February 3, 2026, from [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules, 27(19), 6667. Retrieved February 3, 2026, from [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. amhsr.org [amhsr.org]
- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Technical Guide to Pyridinyl-1,2,4-Triazole Compounds: From Discovery to Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinyl-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the discovery, history, and evolution of this important chemical class. We will delve into the seminal synthetic strategies, dissect the key mechanisms of action, particularly their role as kinase inhibitors, and present detailed experimental protocols and structure-activity relationship data. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the pyridinyl-1,2,4-triazole core.
Introduction: The Rise of a Privileged Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere of an amide bond, capable of participating in hydrogen bonding and exhibiting favorable metabolic stability. When coupled with a pyridine ring, the resulting pyridinyl-1,2,4-triazole structure gains unique electronic and conformational properties, making it an exceptional scaffold for interacting with biological targets. This combination has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] The journey of these compounds from initial academic curiosity to clinical candidates is a testament to the power of rational drug design and the relentless pursuit of therapeutic innovation.
The Genesis of Pyridinyl-1,2,4-Triazoles: A Historical Perspective
The story of pyridinyl-1,2,4-triazoles as therapeutic agents is intrinsically linked to the discovery and targeting of the p38 mitogen-activated protein (MAP) kinase.[2][3] In the early 1990s, researchers were searching for compounds that could inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are key drivers of autoimmune diseases like rheumatoid arthritis.[4] This led to the identification of a class of pyridinyl-imidazole compounds that, through "reverse pharmacology," helped to discover their molecular target: p38 MAP kinase.[3]
However, these early inhibitors suffered from issues of potency, selectivity, and toxicity.[1] This spurred medicinal chemists to explore related heterocyclic systems, leading to the synthesis and evaluation of pyridinyl-1,2,4-triazoles. This structural modification offered an alternative hydrogen bonding pattern and scaffold geometry, which proved to be highly effective for p38 MAP kinase inhibition and laid the groundwork for a new generation of anti-inflammatory drug candidates.
Key Synthetic Methodologies: Building the Core
The construction of the pyridinyl-1,2,4-triazole core can be achieved through several reliable synthetic routes. A common and versatile approach involves the cyclization of a pyridinyl-amidrazone with a suitable one-carbon electrophile. An alternative, widely-used strategy begins with the formation of a dithiocarbazate, followed by cyclization to the 5-mercapto-1,2,4-triazole, and subsequent functionalization.[5]
Experimental Protocol: Synthesis of a 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivative
This protocol outlines a representative synthesis of a key intermediate for further elaboration.
Step 1: Synthesis of Potassium 3-(pyridin-4-yl)dithiocarbazate (I)
-
To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (200 mL), add isonicotinohydrazide (pyridin-4-carbohydrazide) (0.10 mol).
-
After the hydrazide dissolves, add carbon disulfide (0.15 mol) dropwise while maintaining the temperature below 30°C.
-
Continue stirring the mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with 200 mL of dry ether and filter the resulting precipitate.
-
Dry the collected solid at 65°C to yield the potassium dithiocarbazate salt (I), which can be used in the next step without further purification.[6]
Step 2: Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (II)
-
Suspend the potassium dithiocarbazate (I) (0.096 mol) in a mixture of ammonia solution (20 mL) and water (40 mL).
-
Reflux the suspension with stirring for 3-4 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl.
-
Filter the resulting white precipitate and wash thoroughly with cold water.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (II).
Step 3: S-Alkylation to Introduce Side Chains (III)
-
Dissolve sodium metal (6 mmol) in dry methanol to prepare a fresh solution of sodium methoxide.
-
To this solution, add the triazole-thiol (II) (6 mmol) followed by the appropriate benzyl halide or other alkylating agent (6 mmol) in dry N,N-dimethylformamide (DMF).
-
Stir the resulting suspension at room temperature for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with water, and purify the crude product by recrystallization or column chromatography to yield the final S-alkylated pyridinyl-1,2,4-triazole derivative (III).[5][6]
Synthetic Workflow Diagram
Caption: General synthetic workflow for pyridinyl-1,2,4-triazole derivatives.
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of pyridinyl-1,2,4-triazoles predominantly stems from their ability to act as competitive inhibitors at the ATP-binding site of protein kinases.[1] This inhibition blocks the downstream signaling cascades that are often dysregulated in disease states.
p38 MAP Kinase Inhibition
The p38 MAP kinase pathway is a critical regulator of the inflammatory response.[2] External stimuli, such as cytokines and cellular stress, activate a phosphorylation cascade that ultimately leads to the activation of p38.[7] Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Pyridinyl-1,2,4-triazole-based inhibitors effectively block this pathway, thereby reducing the inflammatory response. This has made them attractive candidates for treating a range of inflammatory conditions.[2]
p38 MAP Kinase Signaling Pathway Diagram
Caption: Inhibition of the p38 MAP kinase pathway by pyridinyl-1,2,4-triazoles.
Expanding Horizons: Targeting Other Kinases and Pathways
While p38 MAP kinase was the initial focus, the versatility of the pyridinyl-1,2,4-triazole scaffold has led to the discovery of inhibitors for a range of other important targets, including:
-
Transforming growth factor-β-activated kinase 1 (TAK1): A key regulator of innate immunity and inflammatory signaling.
-
Cyclin-dependent kinases (CDKs): Essential for cell cycle progression and often dysregulated in cancer.[8]
-
Epidermal growth factor receptor (EGFR) and BRAF: Oncogenic kinases that are validated targets in cancer therapy.[9]
This demonstrates the broad applicability of this chemical class in addressing diverse therapeutic needs.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective pyridinyl-1,2,4-triazole inhibitors has been driven by extensive SAR studies. These investigations have revealed key structural features that govern target binding and pharmacological activity.
-
The Pyridine Ring: The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with a hinge region residue in the ATP-binding pocket of the target kinase.
-
The 1,2,4-Triazole Core: This central scaffold correctly orients the key interacting moieties and contributes to the overall binding affinity through various non-covalent interactions.
-
Substituents on the Triazole Ring: Modifications at the 3- and 5-positions of the triazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties. For example, bulky hydrophobic groups can occupy hydrophobic pockets within the active site, enhancing binding affinity.
The table below summarizes representative SAR data for a series of pyridinyl-1,2,4-triazole derivatives targeting various kinases, illustrating the impact of structural modifications on biological activity.
| Compound ID | Core Scaffold | Target Kinase | R Group Modification | IC₅₀ (nM) | Reference |
| A22 | [8][9][10]triazolo[4,3-a]pyridine | PD-1/PD-L1 | Complex fused ring system | 92.3 | [10] |
| TP6 | 1,2,4-triazole-pyridine | B16F10 (Anticancer) | 4-Chlorobenzyl at S | 41,120 (41.12 µM) | [5] |
| Vg | Indolyl 1,2,4-triazole | CDK4/CDK6 | Indole and substituted phenyl | 49 (CDK4), 75 (CDK6) | [8] |
| 8c | 1,2,4-triazole | BRAF | Substituted phenyl rings | Not specified | [9] |
IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Therapeutic Applications and Future Directions
The diverse biological activities of pyridinyl-1,2,4-triazole compounds have positioned them as promising candidates for a wide range of diseases.
-
Inflammatory Diseases: Their ability to inhibit p38 MAP kinase and other inflammatory kinases makes them highly relevant for rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[1][7]
-
Oncology: By targeting kinases like CDKs, EGFR, and BRAF, these compounds have shown significant potential as anticancer agents.[8][9][11]
-
Infectious Diseases: Recent studies have highlighted their activity against Mycobacterium tuberculosis, opening new avenues for the treatment of tuberculosis.[12][13]
-
Neurodegenerative Diseases: Some derivatives have been investigated for their neuroprotective effects and their ability to inhibit the aggregation of proteins implicated in Parkinson's disease.[14][15]
The future of pyridinyl-1,2,4-triazole research lies in the development of more selective and potent inhibitors with improved drug-like properties. The use of structure-based drug design, computational modeling, and novel synthetic methodologies will continue to drive the discovery of next-generation therapeutics based on this remarkable scaffold.
Conclusion
The pyridinyl-1,2,4-triazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. From its origins in the quest for p38 MAP kinase inhibitors to its current status as a versatile platform for targeting a multitude of diseases, the journey of these compounds has been one of continuous innovation. The deep understanding of their synthesis, mechanism of action, and SAR provides a solid foundation for the development of novel and effective therapies for some of the most challenging medical conditions.
References
-
Gao, Y., et al. (2019). Discovery of[8][9][10]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(11), 5472-5489. [Link]
-
Al-Ostath, A., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 129, 106171. [Link]
-
Cohen, P. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 73(5), 791-794. [Link]
-
El-Adl, K., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200057. [Link]
-
Singh, G., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(12), 2486-2501. [Link]
-
Patel, D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-76. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. RSC Advances, 12(49), 31853-31870. [Link]
-
Patel, D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. ResearchGate. [Link]
-
Singh, G., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(12), 2486-2501. [Link]
-
Tutone, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-668. [Link]
-
Young, P. R. (2013). Perspective on the discovery and scientific impact of p38 MAP kinase. Journal of Biomolecular Screening, 18(10), 1156-1163. [Link]
-
McGonagle, D., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14040. [Link]
-
Tutone, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-668. [Link]
-
Wani, T. A., et al. (2023). A review on synthesis of 1, 2, 4 triazole compounds. ISRES. [Link]
-
Ye, Q., & Guma, M. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. Cytokine, 172, 156389. [Link]
-
Wikipedia contributors. (2023). p38 mitogen-activated protein kinases. Wikipedia. [Link]
Sources
- 1. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective on the discovery and scientific impact of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solubility Profile of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine: A Technical Guide
This guide provides an in-depth technical analysis of the solubility profile for 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine .[1][2][3][4] It synthesizes structural analysis with physicochemical principles to establish a predictive solubility model and details the rigorous experimental protocols required for validation in a drug discovery setting.[4]
Chemical Identity & Structural Significance[1][2][5][6][7][8][9]
The compound 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine represents a specific scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design.[1][2][3][4] Unlike its common herbicide analog Amitrole (3-amino-1,2,4-triazole), this molecule features a pyridine ring attached to the N1-position of the triazole core.[1][2][4]
-
IUPAC Name: 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine[1][2][3][4]
-
Molecular Formula: C
H N [2][3][5] -
Structural Distinctiveness: The N1-substitution locks the triazole tautomerism, preventing the annular proton migration typical of C-linked triazoles.[1][2][4] This distinct feature significantly alters its hydrogen-bonding capacity and solubility profile compared to C-linked isomers (e.g., 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine).[1][2][3][4]
Physicochemical Properties (The "Why")
Understanding the solubility of this compound requires analyzing the interplay between the ionizable pyridine nitrogen and the polar aminotriazole headgroup.[4]
Ionization & pKa Profile
The molecule possesses two primary ionization centers that dictate its pH-dependent solubility:[1][2][3]
-
Pyridine Nitrogen (Basic Center): The pyridyl ring nitrogen is the most basic site.[4] Based on pyridine analogs, the pKa is estimated at ~5.2 .[4][6] Below pH 5, this nitrogen protonates, carrying a positive charge that drastically increases aqueous solubility.[4]
-
Exocyclic Amine (Weak Base): The amino group at position 3 of the triazole is electronically coupled to the electron-deficient triazole ring.[4] This delocalization renders it a very weak base (pKa < 3.0), meaning it remains neutral at physiological pH (7.4).[4]
-
Triazole Ring Nitrogens: Due to N1-substitution, the remaining ring nitrogens (N2, N4) act primarily as hydrogen bond acceptors.[4]
Lipophilicity (LogP/LogD)
-
Estimated LogP: ~0.5 – 1.0
-
LogD (pH 7.4): ~0.8 (Predominantly neutral species).[4]
-
LogD (pH 2.0): < -1.0 (Cationic species, highly soluble).[1][2][4]
Solubility Profile (The "What")
The following data summarizes the solubility behavior based on structural "nearest neighbor" analysis (Amitrole and Pyridyl-triazoles) and physicochemical first principles.
Table 1: Solubility in Biorelevant & Organic Media
| Medium | Solubility Classification | Estimated Range (mg/mL) | Mechanistic Insight |
| Water (pH 1.2) | High | > 10 mg/mL | Protonation of pyridine N drives solvation.[1][2][3][4] |
| Water (pH 7.4) | Moderate | 0.5 – 2.0 mg/mL | Neutral species dominates; limited by crystal lattice energy.[3][4] |
| DMSO | High | > 50 mg/mL | Standard stock solvent; disrupts intermolecular H-bonds.[1][2][3][4] |
| Methanol | High | > 20 mg/mL | Good solvent for transfers; H-bond donor/acceptor match.[1][2][3][4] |
| Acetonitrile | Moderate | 1 – 10 mg/mL | Useful for HPLC prep; less effective than MeOH.[3][4] |
| FaSSIF (Intestinal) | Moderate | 0.8 – 2.5 mg/mL | Mixed micelles (taurocholate/lecithin) may slightly enhance solubility.[3][4] |
Experimental Protocols (The "How")
To generate definitive data for your specific batch, follow these self-validating protocols.
Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.[1][2]
Reagents:
-
Test Compound (Solid, >95% purity)
-
Buffer Systems: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4).[4]
Workflow:
-
Saturation: Weigh 5 mg of solid into a 1.5 mL glass vial. Add 0.5 mL of buffer.
-
Equilibration: Agitate at 25°C for 24 hours (use a thermomixer at 700 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter using a PVDF 0.22 µm syringe filter (pre-saturated to prevent drug loss).[4]
-
Quantification: Dilute supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
Kinetic Solubility (Precipitation Method)
For High-Throughput Screening (HTS) compatibility.
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Spike: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (Final = 250 µM, 2.5% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Readout: Measure turbidity (Absorbance at 620 nm) or filter and quantify filtrate via HPLC.
Visualization of Solubility Logic
Diagram 1: pH-Dependent Speciation & Solubility
This diagram illustrates the critical transition from the soluble cationic form to the less soluble neutral form.[1][2]
Caption: The solubility switch is driven by the deprotonation of the pyridine ring around pH 5.2.[2][4]
Diagram 2: Thermodynamic Solubility Workflow
A self-validating experimental path to ensure data integrity.[1][2][3][4]
Caption: Step-by-step decision tree for determining thermodynamic equilibrium solubility.
References
-
Structural Analogs & Triazole Chemistry
-
Solubility Measurement Protocols
-
Physicochemical Properties of Aminotriazoles
-
Cheméo. "Chemical Properties of 3-Amino-s-triazole." (Used for nearest-neighbor logP/solubility estimation).
-
Sources
- 1. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | C12H10N6 | CID 570409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for In Vivo Analgesic Activity Testing of Pyridyl-Mercapto-Triazole Derivatives
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel analgesic compounds.
Introduction: The Therapeutic Potential of Pyridyl-Mercapto-Triazole Derivatives in Pain Management
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties.[1] Within this broad class, pyridyl-mercapto-triazole derivatives have emerged as a particularly promising subclass for the development of novel analgesic agents. The incorporation of the pyridine ring and a mercapto group into the triazole core can modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[2]
Pain is a complex physiological and psychological experience, and its effective management remains a significant clinical challenge. Existing analgesics, while effective for many, are often associated with adverse effects, tolerance, and abuse potential. This necessitates the discovery and development of new chemical entities with improved efficacy and safety profiles. The in vivo evaluation of pyridyl-mercapto-triazole derivatives is a critical step in this process, providing essential data on their analgesic potential and mechanism of action in a whole-organism context.
This comprehensive guide provides detailed protocols for three standard in vivo analgesic assays: the acetic acid-induced writhing test, the tail-flick test, and the hot plate test. These assays are strategically chosen to assess both peripherally and centrally mediated analgesic effects, offering a holistic preclinical evaluation of novel pyridyl-mercapto-triazole compounds.
I. Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia
The acetic acid-induced writhing test is a well-established and sensitive method for screening compounds with peripheral analgesic activity.[3] Intraperitoneal injection of a dilute acetic acid solution induces visceral pain, characterized by abdominal constrictions and stretching of the hind limbs (writhing). This pain response is mediated by the release of endogenous inflammatory mediators, such as prostaglandins (PGE2 and PGI2), bradykinin, and substance P, which sensitize peripheral nociceptors.[4][5] The reduction in the number of writhes following administration of a test compound is a direct measure of its analgesic efficacy, often indicative of interference with the prostaglandin synthesis pathway.
Causality of Experimental Choices:
-
Acetic Acid as the Nociceptive Agent: Acetic acid is used to induce a localized inflammation in the peritoneal cavity, leading to the release of pain-inducing mediators. This mimics the inflammatory pain experienced in various clinical conditions.[6]
-
Observation Period: The number of writhes is typically counted over a 15-20 minute period, starting 5 minutes after the acetic acid injection. This timeframe captures the peak of the nociceptive response.
-
Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac or indomethacin is used as a positive control. These drugs are known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and the writhing response. This validates the assay's ability to detect peripheral analgesia.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Detailed Protocol:
-
Animals: Use Swiss albino mice (20-30 g) of either sex. Acclimatize the animals to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before the experiment, with water available ad libitum.
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): Receives a standard analgesic (e.g., Diclofenac sodium, 10 mg/kg, i.p.).
-
Group III, IV, etc. (Test Groups): Receive the pyridyl-mercapto-triazole derivatives at different doses.
-
-
Administer the test compounds and vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
-
Induction of Writhing:
-
Inject 0.1 mL/10g of body weight of a 0.6-0.7% (v/v) acetic acid solution intraperitoneally to each mouse.[6]
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a continuous period of 15 minutes.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity (% inhibition) using the following formula:
% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Data Presentation: Acetic Acid-Induced Writhing Test
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |
| I | Vehicle (Control) | - | 45.2 ± 2.8 | - |
| II | Ibuprofen (Standard) | 10 | 12.9 ± 1.5 | 71.5% |
| III | (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol | 10 | 7.7 ± 1.1 | 83.0% |
| IV | (S)-1-(6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)ethanol | 10 | 13.6 ± 1.3 | 70.0% |
| Data adapted from a study on 1,2,4-triazole derivatives.[7] |
Mechanistic Pathway: Prostaglandin Synthesis in Writhing Test
Caption: Inflammatory cascade in the acetic acid-induced writhing test.
II. Tail-Flick Test: Assessing Spinally Mediated Analgesia
The tail-flick test, first described by D'Amour and Smith in 1941, is a classic method for evaluating centrally acting analgesics that modulate spinal reflexes.[8] The test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, typically a focused beam of light. This is a spinal reflex, meaning the response is mediated at the level of the spinal cord with minimal input from higher brain centers.[9] An increase in the tail-flick latency indicates an analgesic effect.
Causality of Experimental Choices:
-
Radiant Heat Source: A focused beam of light provides a precise and reproducible thermal stimulus to a specific area of the tail.
-
Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is crucial to prevent tissue damage to the animal's tail. If the animal does not respond within this time, the stimulus is removed, and the maximum latency is recorded.
-
Animal Restraint: The animal is gently restrained to ensure the tail remains in the correct position for the application of the heat stimulus. Proper acclimatization to the restrainer is essential to minimize stress-induced analgesia.
Experimental Workflow:
Caption: Workflow for the tail-flick test.
Detailed Protocol:
-
Animals: Use Wistar rats (150-200 g) or Swiss albino mice (20-30 g). Acclimatize the animals as described previously.
-
Apparatus: A tail-flick analgesiometer equipped with a radiant heat source and a timer.
-
Baseline Latency:
-
Gently place the animal in the restrainer.
-
Position the tail over the heat source, typically 4-5 cm from the tip.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record this baseline latency.
-
Repeat this measurement 2-3 times with a 5-minute interval and calculate the mean baseline latency. Animals with a baseline latency outside the 2-4 second range should be excluded.
-
-
Dosing and Testing:
-
Group the animals as described for the writhing test.
-
Administer the test compounds, vehicle, or standard (e.g., Morphine, 5 mg/kg, s.c.).
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
A cut-off time of 10-15 seconds must be established to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the mean latency for each group at each time point.
-
The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (% MPE), calculated as follows:
% MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
-
Data Presentation: Tail-Flick Test
| Compound | Dose (mg/kg) | Mean Reaction Time (sec) ± SEM |
| 60 min | ||
| Control (Vehicle) | - | 2.8 ± 0.15 |
| Analgin (Standard) | 25 | 7.9 ± 0.21 |
| 3b (4-[{(1E)-(4-chlorophenyl)methylidene}amino]-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione) | 25 | 7.5 ± 0.25 |
| 3c (4-[{(1E)-(4-nitrophenyl)methylidene}amino]-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione) | 25 | 7.8 ± 0.19 |
| 3d (4-[{(1E)-(4-hydroxyphenyl)methylidene}amino]-3-(pyridin-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione) | 25 | 7.6 ± 0.22 |
| *P < 0.001 compared to control. Data adapted from a study on pyridyl-mercapto-triazole derivatives.[2] |
Mechanistic Pathway: Spinal Reflex Arc in Tail-Flick Test
Caption: Neuronal pathway of the tail-flick spinal reflex.
III. Hot Plate Test: A Model for Supraspinal Analgesia
The hot plate test is another method to assess thermal nociception, but unlike the tail-flick test, it involves more complex, supraspinally integrated responses.[10] The animal is placed on a heated surface, and the latency to exhibit pain-related behaviors, such as paw licking or jumping, is measured.[11] These are organized behaviors that require processing in higher brain centers, making this test particularly useful for evaluating centrally acting analgesics, including opioids and other compounds that modulate supraspinal pain pathways.[12]
Causality of Experimental Choices:
-
Constant Temperature Plate: The hot plate is maintained at a constant, noxious temperature (typically 52-55°C) to provide a consistent stimulus.[7]
-
Behavioral Endpoints: Paw licking or jumping are chosen as endpoints because they are deliberate, non-reflexive actions indicating the animal's conscious perception of pain and its attempt to escape or soothe the discomfort.[11]
-
Cut-off Time: As with the tail-flick test, a cut-off time (e.g., 30-45 seconds) is essential to prevent injury.
Experimental Workflow:
Caption: Workflow for the hot plate test.
Detailed Protocol:
-
Animals: Use Swiss albino mice (20-30 g). Acclimatize the animals as previously described.
-
Apparatus: A hot plate analgesiometer with a surface that can be maintained at a constant temperature. A transparent cylinder is often placed on the surface to confine the animal.
-
Baseline Reaction Time:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Gently place a mouse on the hot plate within the cylinder and start the timer.
-
Observe the mouse for behaviors such as licking of the hind paw or jumping.
-
Stop the timer at the first sign of these behaviors and record the latency.
-
Remove the mouse immediately to prevent tissue damage.
-
Establish a cut-off time of 30-45 seconds.
-
Animals with a baseline latency of more than 15 seconds are typically excluded.
-
-
Dosing and Testing:
-
Group the animals as described previously.
-
Administer the test compounds, vehicle, or a standard centrally acting analgesic (e.g., Pentazocine, 10 mg/kg, i.p.).
-
Measure the reaction latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the mean reaction time for each group at each time point.
-
The percentage increase in latency can be calculated to express the analgesic effect.
-
Data Presentation: Hot Plate Test
| Group | Treatment | Dose (mg/kg) | Mean Reaction Time (sec) ± SEM (at 60 min) | % Increase in Latency |
| I | Vehicle (Control) | - | 8.2 ± 0.5 | - |
| II | Pentazocine (Standard) | 10 | 18.5 ± 1.2 | 125.6% |
| III | 1,2,4-Triazole-3-thione Derivative (TPB-2) | 300 | 12.9 ± 0.9 | 57.3% |
| IV | 1,2,4-Triazole-3-thione Derivative (TPF-32) | 300 | 13.5 ± 1.1 | 64.6% |
| P < 0.05 compared to control. Data adapted from a study on 1,2,4-triazole-3-thione derivatives to illustrate data presentation.[13] |
Mechanistic Pathway: Supraspinal Pain Processing in Hot Plate Test
Caption: Supraspinal pathways involved in the hot plate test.
IV. Conclusion and Future Directions
The strategic application of the acetic acid-induced writhing, tail-flick, and hot plate tests provides a robust framework for the in vivo characterization of the analgesic properties of novel pyridyl-mercapto-triazole derivatives. By elucidating whether a compound acts peripherally, centrally at the spinal level, or via supraspinal mechanisms, researchers can build a comprehensive pharmacological profile. Positive results from these screening models justify further investigation into the specific molecular targets (e.g., COX enzymes, opioid receptors, ion channels) and the assessment of other critical drug-like properties, including toxicological profiles and pharmacokinetic parameters. This systematic approach is integral to advancing promising pyridyl-mercapto-triazole candidates through the drug discovery pipeline towards potential clinical applications in pain management.
V. References
-
Azim, T., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. BMC Complementary Medicine and Therapies, 22(1), 1-13. [Link]
-
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348. [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. Retrieved from [Link]
-
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. [Link]
-
Le Bars, D., et al. (2001). Animal models of nociception. Pharmacological Reviews, 53(4), 597-652. [Link]
-
Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
-
Panlab. (n.d.). Hot plate test. Panlab. Retrieved from [Link]
-
Czopek, A., et al. (2020). Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice. Pharmacological Reports, 72(5), 1386-1394. [Link]
-
Kumar, A., et al. (2011). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Pharmacy and Bioallied Sciences, 3(1), 109-114. [Link]
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. The Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. [Link]
-
Collier, H. O. J., et al. (1968). The abdominal constriction response and its suppression by analgesic drugs in the mouse. British Journal of Pharmacology and Chemotherapy, 32(2), 295-310. [Link]
-
Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation proceedings, 18, 412.
-
Maze Engineers. (n.d.). Tail Flick Test. Conduct Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of a spinal reflex arc. Retrieved from [Link]
-
Brown, J. W., et al. (2015). Design Plans for an Inexpensive Tail Flick Analgesia Meter. Journal of Undergraduate Neuroscience Education, 14(1), A70-A75. [Link]
-
An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PubMed Central. [Link]
-
Irwin, S., et al. (1951). The effects of morphine, methadone and meperidine on the visceral and cutaneous pain-thresholds of the dog. The Journal of Pharmacology and Experimental Therapeutics, 101(2), 132-140. [Link]
Sources
- 1. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Design Plans for an Inexpensive Tail Flick Analgesia Meter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hot plate test [panlab.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Antinociceptive screening of various 1,2,4-triazole-3-thione derivatives in the hot-plate test in mice [jpccr.eu]
Troubleshooting & Optimization
Purification techniques for crude 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
Welcome to the Heterocycle Purification Support Center .
Ticket #: 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine (CAS: 886361-07-3 / Generic Analogues) Assigned Specialist: Dr. Aris (Senior Process Chemist) Status: Open
You are dealing with a molecule that presents a classic "heterocyclic nightmare": it is amphoteric, highly polar, potentially capable of tautomerization, and likely contaminated with transition metals or genotoxic hydrazine residues depending on your synthetic route.
Below is your troubleshooting guide, structured by the specific failure modes you are likely experiencing.
Module 1: Solubility & Extraction Issues
"My product is stuck in the aqueous phase and won't extract into Ethyl Acetate."
The Science: 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine contains three basic nitrogen sites (pyridine, triazole ring, exocyclic amine). It is highly polar. Standard organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are often too non-polar to pull it from water efficiently, especially if the pH is not perfectly tuned to its isoelectric point.
Troubleshooting Protocol:
| Method | When to use | Protocol Details |
| The "Salting Out" Push | Crude reaction mixture is aqueous.[1] | Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, forcing the organic organic molecule out. Extract with THF:EtOAc (1:1) rather than pure EtOAc. |
| The pH Switch | Product is trapped as a salt. | The Pyridine nitrogen has a pKa ~5.3. The Triazole is weakly acidic/basic. Adjust aqueous pH to 9-10 using saturated Na₂CO₃. Do not use NaOH (risk of ring hydrolysis). Extract with n-Butanol or IPA:CHCl₃ (1:3) . |
| Continuous Extraction | Large scale, low partition coefficient. | Use a liquid-liquid continuous extractor with DCM for 24-48 hours. This overcomes a low distribution coefficient ( |
Visual Workflow: The pH-Switch Extraction
Caption: Logic flow for maximizing recovery of amphoteric aminotriazoles from aqueous streams.
Module 2: Purification & Regioisomer Separation
"I have two spots on TLC that are very close together. Is it the regioisomer?"
The Science: If you synthesized this via Ullmann coupling (3-bromopyridine + 3-amino-1,2,4-triazole), you likely have a mixture of the N1-isomer (Target) and the N2-isomer (Impurity).
-
N1-isomer: Generally more thermodynamically stable.
-
N2-isomer: Kinetic product, often forms in 10-20% ratio.
-
Separation Physics: The N2-isomer usually has a slightly lower dipole moment and different H-bonding capability than the N1-isomer, but standard silica gel often fails to resolve them due to peak tailing.
Chromatography Guide:
Q: Which stationary phase should I use?
-
Standard Silica (SiO₂): Often fails. The basic amine interacts with silanols, causing streaking.
-
Amine-Functionalized Silica (NH₂-SiO₂): Recommended. It neutralizes the surface acidity, preventing tailing and often improving isomer resolution.
-
C18 Reverse Phase: Excellent for removing metal salts, but may not separate regioisomers as well as normal phase.
Q: What is the "Magic Solvent" for Triazoles? Do not use simple Hexane/EtOAc. You need a polar modifier.
-
Formula: DCM : MeOH : NH₄OH (90 : 9 : 1).
-
Why: The Ammonium Hydroxide competes with your product for the acidic sites on the silica, sharpening the peaks.
Q: How do I distinguish the isomers by NMR?
-
N1-isomer: The triazole C5 proton (the singlet on the triazole ring) is typically shifted downfield (
8.5 - 9.0 ppm) due to the anisotropic effect of the adjacent pyridine ring. -
N2-isomer: The triazole proton is often slightly upfield relative to the N1 isomer. Crucially, NOE (Nuclear Overhauser Effect) experiments will show a correlation between the triazole proton and the pyridine protons for the N1 isomer.
Module 3: Scavenging & Polishing
"My product is green/blue or turns brown upon drying."
The Science:
-
Green/Blue: Copper contamination (if Ullmann coupling was used). Aminotriazoles are excellent ligands for Cu(II), holding onto the metal tightly.
-
Brown: Oxidation of the electron-rich amine or hydrazine residues.
De-Colorization Protocol:
-
Copper Removal (The Chelation Wash):
-
Solid Supported Scavengers (The "Tea Bag" Method):
-
If crystallization fails to remove color, treat the solution with QuadraPure™ TU (Thiourea resin) or SiliaMetS® Thiol .
-
Stir for 4 hours at 40°C, then filter. This is far superior to charcoal for removing Palladium or Copper from nitrogen heterocycles.
-
Module 4: Crystallization (The Gold Standard)
"I want to avoid a column. Can I crystallize it?"
The Science: 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine has a rigid, planar structure favoring π-π stacking. However, the exocyclic amine creates strong H-bonding networks.
Recommended Solvent Systems:
| Solvent System | Procedure | Outcome |
| Ethanol / Water (9:1) | Dissolve hot in EtOH, add water dropwise until turbid. Cool slowly to 4°C. | Removes inorganic salts and polar tars. |
| Acetonitrile (ACN) | Reflux in ACN (minimal volume). Cool to -20°C. | Good for removing non-polar impurities and regioisomers (isomers often have different solubility in ACN). |
| HCl Salt Formation | Dissolve in MeOH. Add 1.1 eq of HCl in Dioxane. Add Et₂O to precipitate. | Highest Purity. The HCl salt is often more crystalline than the free base. |
Visual Workflow: Crystallization Decision Tree
Caption: Solvent selection strategy for maximizing crystalline yield of aminotriazoles.
References
-
Regioselectivity in Triazole Synthesis
- Title: Regioselective synthesis of 1,3- and 1,5-substituted 1,2,4-triazoles.
- Source:Journal of Organic Chemistry.
- Context: Explains the thermodynamic preference for N1-alkylation/arylation and separ
-
URL:[Link]
-
Metal Scavenging from Heterocycles
- Title: Removal of metal impurities from organic reaction mixtures using functionalized silica gel.
- Source:Organic Process Research & Development.
- Context: Validates the use of Thiol/Thiourea scavengers for Cu/Pd removal in polar heterocycles.
-
URL:[Link]
-
Synthesis of Pyridyl-Triazoles (Analogous Chemistry)
- Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Provides general workup procedures for 3-amino-1,2,4-triazoles linked to pyridine rings.
-
URL:[Link]
-
Tautomerism in Amino-Triazoles
Sources
- 1. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 2. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Pyridinyl Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyridinyl triazoles. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Part 1: Troubleshooting Guide
This section addresses specific, acute problems you may encounter during the synthesis of pyridinyl triazoles, particularly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
Q1: My reaction yield is consistently low or the reaction has stalled. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge when scaling up.[3] The issue often stems from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
Causality & Troubleshooting Steps:
-
Catalyst Inactivation (Copper Oxidation): The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) species by dissolved oxygen.[4] At larger scales, longer reaction times and increased surface area during additions can exacerbate this issue.
-
Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents. It is crucial to add a reducing agent, like sodium ascorbate, in slight excess (typically 5-10 mol% relative to the limiting reagent) to continuously regenerate the Cu(I) catalyst from any oxidized Cu(II).[4][5]
-
-
Inhibition by the Pyridine Moiety: The nitrogen on the pyridinyl ring of your substrate can act as a ligand, coordinating to the copper catalyst. This can sometimes inhibit the reaction by occupying the coordination sites needed for the catalytic cycle.
-
Impure Starting Materials: Impurities in your pyridinyl azide or alkyne can interfere with the catalyst or lead to side reactions.[3]
-
Solution: Verify the purity of your starting materials using NMR and/or LC-MS before starting the reaction. If necessary, purify them via recrystallization or column chromatography.
-
-
Suboptimal Temperature: While many CuAAC reactions run well at room temperature, some sterically hindered substrates may require gentle heating (40-60 °C) to increase the reaction rate.[7] Conversely, excessive heat can lead to byproduct formation.
-
Solution: Perform small-scale optimization studies to determine the ideal temperature for your specific substrate combination.
-
Troubleshooting Workflow Diagram
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of Triazole Derivatives
Welcome to the technical support center for the resolution of chiral triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into the most common and effective methods for separating enantiomers of this critical class of compounds. My aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind the "how," ensuring your experiments are both successful and reproducible.
The chirality of triazole derivatives is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, robust and efficient methods for their separation are essential. This guide will cover the primary techniques employed for this purpose: chromatographic methods, specifically High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as diastereomeric crystallization and enzymatic resolution.
Section 1: Chromatographic Resolution of Chiral Triazoles
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers.[3] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most versatile and widely used methods for resolving chiral triazole derivatives.[3][4]
Frequently Asked Questions (FAQs) - Chromatographic Methods
Q1: What is the fundamental principle behind the chromatographic separation of enantiomers?
A1: Enantiomers possess identical physical and chemical properties in an achiral environment, making them inseparable by conventional chromatography. Chiral chromatography introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer.[5][6] This differential interaction leads to different retention times, allowing for their separation. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[7]
Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for resolving triazole derivatives?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and powerful enantioseparation capabilities for a variety of compounds, including triazole fungicides.[4][8] Specifically, derivatives like cellulose-tris(3,5-dimethylphenylcarbamate) have demonstrated excellent performance in resolving chiral triazole pesticides.[9] Chlorinated amylose-based CSPs have also shown superior resolution for certain chiral triazoles.[1][10]
Q3: What are the key advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations of triazoles?
A3: SFC offers several significant advantages over traditional HPLC for chiral separations:
-
Speed: The use of supercritical CO2 as the mobile phase, which has low viscosity, allows for higher flow rates and faster separations, often 3 to 5 times faster than HPLC.[5][11]
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a greener and more environmentally friendly technique.[5][11][12] This also simplifies product recovery in preparative separations.[11]
-
Efficiency: SFC can achieve high chromatographic efficiency, leading to sharp peaks and excellent resolution.[5]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or improved separation for compounds that are difficult to resolve by HPLC.[5]
Q4: How do I select the appropriate mobile phase for my chiral separation?
A4: For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[9][13] The type and percentage of the alcohol modifier can significantly impact the resolution.[9][14] For SFC, the mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol.[4] The choice of modifier is critical for achieving optimal selectivity.
Troubleshooting Guide - Chromatographic Methods
Problem 1: Poor or no resolution of enantiomers.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs, particularly polysaccharide-based columns (e.g., cellulose and amylose derivatives).[4][10] | The chiral recognition mechanism is highly specific to the analyte and the CSP. Different triazole derivatives will interact differently with various chiral selectors. |
| Incorrect Mobile Phase Composition | Systematically vary the type and percentage of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[9][14] For SFC, test different modifiers and their concentrations.[4] | The modifier influences the polarity of the mobile phase and competes with the analyte for interaction sites on the CSP, thereby affecting retention and selectivity. |
| Suboptimal Temperature | Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution for triazole separations.[9][14] | Thermodynamic parameters play a crucial role in chiral recognition. Lowering the temperature can enhance the stability of the transient diastereomeric complexes, leading to better separation.[14] |
| Presence of Water in Normal-Phase Mobile Phase | Ensure the use of dry solvents, as even small amounts of water can negatively impact separations on some CSPs. | Water can deactivate the stationary phase by adsorbing to polar sites, altering the retention mechanism and reducing resolution. |
Problem 2: Peak tailing or broad peaks.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary Interactions with Silanol Groups | For basic triazole compounds, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[5] For acidic compounds, use an acidic additive like trifluoroacetic acid (TFA).[5] | These additives act as silanol-masking agents, blocking the free silanol groups on the silica support of the CSP that can cause non-specific interactions and peak tailing.[5] |
| Column Overload | Inject a smaller sample volume or a more dilute sample. | Exceeding the sample capacity of the column leads to a non-linear adsorption isotherm, resulting in distorted peak shapes. |
| Column Contamination or Degradation | Flush the column with a strong solvent or, if necessary, replace the column. | Contaminants can block active sites on the CSP, leading to poor peak shape and resolution. The history of a chiral column can significantly impact its performance.[15] |
Problem 3: Irreproducible retention times or resolution ("Additive Memory Effect").
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| "Additive Memory Effect" | Dedicate a specific column for a particular method, especially when using acidic or basic additives.[15] Thoroughly flush the column between methods with different additives. Be aware that re-equilibration can be very slow.[15] | Additives can be strongly adsorbed onto the CSP and are difficult to completely remove.[15] Residual additives from previous analyses can alter the surface chemistry of the CSP, leading to changes in selectivity and retention in subsequent runs.[15] This effect can persist for thousands of column volumes.[15] |
Experimental Protocol: Chiral HPLC Method Development for a Novel Triazole Derivative
-
Initial Column Screening:
-
Mobile Phase Screening:
-
Optimization of the Mobile Phase:
-
Once partial separation is achieved, optimize the percentage of the alcohol modifier to fine-tune the retention and resolution.
-
-
Temperature Optimization:
-
Flow Rate Adjustment:
-
Adjust the flow rate to optimize the balance between analysis time and resolution.
-
Section 2: Diastereomeric Crystallization
Diastereomeric crystallization is a classical yet powerful technique for the large-scale resolution of enantiomers.[16][17]
Frequently Asked Questions (FAQs) - Diastereomeric Crystallization
Q1: How does diastereomeric crystallization work?
A1: This method involves reacting a racemic mixture of a chiral triazole (which are enantiomers) with a single enantiomer of a chiral resolving agent.[16][17] This reaction forms a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility.[16][18] This difference in solubility allows for their separation by fractional crystallization.[19] After separation, the resolving agent is removed to yield the pure enantiomers.[17]
Q2: How do I choose a suitable resolving agent for my triazole derivative?
A2: The choice of resolving agent is crucial and often empirical.[17] If your triazole derivative has a basic nitrogen atom, you can use a chiral acid like tartaric acid as the resolving agent.[17] If your triazole has an acidic proton, a chiral base such as brucine or (R)-1-phenylethylamine can be used.[17][20] The goal is to form diastereomeric salts that have a significant difference in solubility in a particular solvent.[20]
Troubleshooting Guide - Diastereomeric Crystallization
Problem 1: No crystallization occurs.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Solubility of Diastereomeric Salts | Screen a variety of solvents with different polarities. Try solvent mixtures. | The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent in which one diastereomer is sparingly soluble is ideal. |
| Solution is Undersaturated | Concentrate the solution by slow evaporation of the solvent. | Crystallization requires a supersaturated solution to initiate nucleation and crystal growth. |
Problem 2: The crystallized product has low diastereomeric excess.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-crystallization of both Diastereomers | Optimize the crystallization conditions, such as cooling rate and temperature. A slower cooling rate can lead to more selective crystallization. Seeding the solution with a small crystal of the desired diastereomer can promote its crystallization.[21][22] | Rapid crystallization can trap impurities and the other diastereomer within the crystal lattice. Seeding provides a template for the desired diastereomer to crystallize, improving selectivity. |
| Insufficient Solubility Difference | Screen different resolving agents. | A larger difference in the solubility of the diastereomeric salts will lead to a more efficient separation and higher diastereomeric excess in the crystallized product. |
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic triazole derivative in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the solution, and if necessary, gently heat to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
If crystallization does not occur, try slow evaporation of the solvent or seeding with a crystal of the desired diastereomer.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The diastereomeric purity of the crystals can be checked by HPLC or NMR.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in a suitable solvent.
-
Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to neutralize the resolving agent and liberate the free enantiomer.
-
Extract the pure enantiomer into an organic solvent.
-
Section 3: Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to separate enantiomers.[20]
Frequently Asked Questions (FAQs) - Enzymatic Resolution
Q1: What is the principle of enzymatic resolution?
A1: Enzymes are chiral molecules and can exhibit high enantioselectivity, meaning they will preferentially catalyze a reaction with one enantiomer of a racemic mixture over the other.[2][20] This process is known as kinetic resolution.[20] For example, a lipase might selectively hydrolyze one enantiomer of a triazole ester, leaving the other enantiomer unreacted. The product and the remaining starting material can then be separated by conventional methods.
Q2: What are the advantages of enzymatic resolution?
A2:
-
High Selectivity: Enzymes often display excellent enantioselectivity, leading to products with high enantiomeric excess.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (e.g., neutral pH, room temperature), which minimizes the risk of racemization or degradation of the substrate.
-
Environmentally Friendly: Enzymes are biodegradable catalysts, making this a green chemistry approach.
Troubleshooting Guide - Enzymatic Resolution
Problem 1: Low or no enzymatic activity.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Enzyme | Screen a variety of enzymes (e.g., different lipases, proteases). | The substrate specificity of enzymes is very high. A particular triazole derivative may not be a good substrate for a given enzyme. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and solvent of the reaction. | Enzyme activity is highly dependent on these parameters. Each enzyme has an optimal pH and temperature range for its activity. |
Problem 2: Low enantioselectivity.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Property of the Enzyme | Screen different enzymes. Protein engineering techniques can be used to improve the enantioselectivity of an enzyme.[23] | The active site of the enzyme determines its enantioselectivity. Some enzymes are inherently more selective than others for a particular substrate. |
| Reaction has proceeded too far | Monitor the reaction progress over time and stop it at approximately 50% conversion. | In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material decreases as the reaction goes to completion. |
Visualizing the Workflow
Diagram: General Workflow for Chiral Resolution Method Selection
Sources
- 1. Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct enantiomeric resolutions of chiral triazole pesticides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. phenomenex.com [phenomenex.com]
- 13. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation & Stability of 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine
[1]
Status: Online Operator: Senior Application Scientist Topic: Degradation Pathways, Stability Profiles, and Analytical Troubleshooting Reference ID: CAS 120241-79-4 (Analogous Frameworks)[1]
Welcome to the Technical Support Hub
You are likely working with 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors, agrochemicals, and metal-ligand complexes.[1] Its structure combines a basic pyridine ring with an amino-triazole moiety. This dual-heterocycle architecture creates specific stability challenges that differ from standard small molecules.
Below are the three most common "Support Tickets" we receive regarding this compound, structured as detailed troubleshooting guides.
Ticket #001: "I see unexpected +16 Da and +14 Da peaks in my LC-MS."
Diagnosis: Oxidative Stress & Deamination Severity: High (Impacts Potency & Purity)[1]
The Issue
Users often report the appearance of impurities with mass shifts of +16 Da (M+16) and -1 Da/+1 Da (hydrolysis/deamination products) during forced degradation studies or long-term storage in solution.
Technical Explanation
This molecule has two primary "soft spots" for oxidation:
-
The Pyridine Nitrogen: This is the most nucleophilic site on the pyridine ring. Under oxidative stress (peroxides, air exposure in solution), it readily forms an N-oxide .[1]
-
The Primary Amine (Exocyclic): While less prone to direct oxidation than the pyridine nitrogen, the amino group on the triazole can undergo oxidative coupling (forming azo dimers) or oxidative deamination under radical conditions.
Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways you are likely observing.
Figure 1: Primary degradation pathways showing N-oxidation (red), oxidative coupling (yellow), and hydrolysis (green).[1]
Troubleshooting Protocol: Differentiating the Impurities
| Observation (LC-MS) | Probable Cause | Confirmation Step |
| M + 16 Da | Pyridine N-Oxide | Reduction Test: Treat sample with mild reducing agent (e.g., Sodium metabisulfite).[1] If peak disappears/reduces, it is the N-oxide. |
| M + 32 Da | Di-N-Oxide | Rare. Occurs only under high H₂O₂ stress (both Pyridine and Triazole nitrogens oxidized). |
| 2M - 2 Da | Azo Dimer | Check UV spectrum. Azo compounds often have a distinct bathochromic shift (yellow/orange color).[1] |
| M + 1 Da (M-NH2+OH) | Hydrolysis (Triazolone) | Occurs in strong acid/base. Check if peak correlates with extreme pH exposure. |
Ticket #002: "My HPLC peaks are tailing severely."
Diagnosis: Silanol Interaction (Secondary Retention) Severity: Moderate (Affects Quantification)[1]
The Issue
Researchers frequently struggle with peak symmetry. The basic nitrogen atoms in both the pyridine (pKa ~5.2) and the triazole ring interact with residual silanol groups on silica-based HPLC columns, leading to severe tailing.
Technical Explanation
The 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine molecule is a poly-basic species . At neutral pH (6-7), the pyridine nitrogen is partially protonated, and the triazole can participate in hydrogen bonding.[1] Uncapped silanols on the column stationary phase act as weak acids, binding to these protonated nitrogens.[1]
Corrective Workflow
Step 1: Buffer Selection (The "Golden Rule")
-
Do NOT use unbuffered water/acetonitrile.
-
Recommendation: Use 10 mM Ammonium Bicarbonate (pH 10) if using a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH).[1] High pH suppresses protonation of the pyridine, neutralizing the interaction.
-
Alternative (Low pH): Use 0.1% Formic Acid or TFA . This fully protonates the nitrogens and the silanols, but may not fully eliminate tailing if the column quality is low.
Step 2: Column Choice
-
Avoid: Standard C18 columns with low carbon loads or no end-capping.
-
Use: "Base-Deactivated" columns or Hybrid Particle Technology (HPT) columns designed for high pH stability.[1]
Step 3: Ion Pairing (Last Resort)
-
If tailing persists, add 5-10 mM Hexanesulfonic acid to the mobile phase. This forms a neutral ion pair with the protonated amine, sharpening the peak.[1]
Ticket #003: "Is the compound stable under acidic workup conditions?"
Diagnosis: Hydrolytic Stability Profile Severity: Critical (Process Safety)[1]
The Issue
During synthesis or extraction, users ask if they can use HCl or H₂SO₄ to solubilize the compound without degrading it.
Technical Explanation
-
Ring-Ring Bond: The C-N bond connecting the pyridine and triazole rings is robust. It generally withstands standard acidic workups (e.g., 1M HCl at RT).[1]
-
Amine Group: The primary amine on the triazole is the weak link. While stable at Room Temperature (RT), refluxing in strong acid can lead to deamination, converting the amino-triazole into a triazolone (hydroxyl-triazole tautomer).[1]
Stability Reference Table
| Condition | Stability Rating | Notes |
| 1M HCl (RT, 24h) | ✅ Stable | Protonation of pyridine stabilizes the molecule. |
| 1M NaOH (RT, 24h) | ✅ Stable | Triazoles are generally resistant to base hydrolysis.[1] |
| 6M HCl (Reflux) | ⚠️ Unstable | Risk of deamination (formation of triazolone). |
| UV Light (Ambient) | ⚠️ Sensitive | Pyridine rings absorb UV; protect from light to prevent radical degradation. |
| Oxidative (3% H₂O₂) | ❌ Degrades | Rapid N-oxide formation (see Ticket #001). |
References & Grounding
-
Pyridine Metabolism & Degradation:
-
Triazole Stability & Analysis:
-
Pyridine-Triazole Ligand Stability:
-
Context: These conjugates are often used as redox-stable ligands, confirming the robustness of the ring-ring bond under non-extreme conditions.
-
Source:[1]
-
-
HPLC Method Development for Basic Heterocycles:
-
Context: Strategies for separating amino-triazoles and pyridines using buffered mobile phases.
-
Source:[1]
-
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(pyridin-3-yl)-1H-1,2,4-triazol-3-amine before handling.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Validation & Comparative
A Researcher's Guide to the Spectral Characterization of Novel 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole Derivatives
This guide provides an in-depth comparative analysis of the essential spectroscopic techniques used to characterize a promising class of heterocyclic compounds: 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. These molecules, which are a type of Schiff base, are built upon the 1,2,4-triazole scaffold, a "privileged structure" in medicinal chemistry renowned for its wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The structural confirmation of these novel derivatives is the bedrock of any subsequent drug development effort, enabling researchers to establish definitive structure-activity relationships (SAR).
This document moves beyond a mere recitation of data, delving into the causality behind experimental choices and the interpretation of spectral outputs. We will explore how Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) collectively provide an unambiguous structural elucidation of these complex molecules.
The Synthetic Pathway: From Precursor to Final Product
Understanding the synthesis is crucial as it informs the expected structure. The formation of these Schiff bases is typically a multi-step process that begins with a common precursor, isonicotinic acid hydrazide. The rationale for this pathway is its efficiency and the high purity of the resulting intermediate, which is essential for the final condensation step.
The general synthesis involves:
-
Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide is reacted with carbon disulfide in an alkaline alcoholic solution.[4]
-
Cyclization to the Triazole Core: The resulting potassium salt is then cyclized with hydrazine hydrate to form the key intermediate: 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole.[4][5]
-
Schiff Base Formation: The final step is a condensation reaction between the 4-amino group of the triazole intermediate and various substituted aromatic aldehydes. This reaction creates the characteristic azomethine (-N=CH-) linkage of the Schiff base.[5]
Caption: General synthetic workflow for the target triazole derivatives.
FT-IR Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is the first line of analysis, providing rapid confirmation of the key chemical transformations, particularly the formation of the imine bond. The primary diagnostic indicator is the disappearance of the characteristic N-H stretching bands of the primary amino group (-NH₂) from the triazole intermediate and the concurrent appearance of the C=N (imine) stretching vibration in the product.
Causality in Interpretation: The triazole ring itself exhibits a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[6] The FT-IR spectrum provides critical evidence for the dominant tautomer in the solid state. The presence of a strong absorption band around 1250-1350 cm⁻¹ is indicative of the C=S group (thione form), while the absence of a distinct S-H stretch (typically weak, around 2550-2600 cm⁻¹) further supports this assignment.[7]
Comparative FT-IR Data for Representative Derivatives
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Rationale for Assignment |
| N-H Stretch (Triazole) | 3150 - 3250 | Broad peak indicating the secondary amine within the heterocyclic ring.[8] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks characteristic of the aryl and pyridyl rings.[8] |
| C=N Stretch (Imine) | 1600 - 1640 | A strong, sharp band confirming Schiff base formation. Its exact position is sensitive to the aryl substituent. |
| C=N Stretch (Triazole) | 1550 - 1590 | Stretching vibration within the triazole ring system. |
| C=C Stretch (Aromatic) | 1450 - 1550 | Multiple bands from the vibrations of the aromatic and pyridyl rings.[8] |
| C=S Stretch (Thione) | 1250 - 1350 | Indicates the presence of the thione tautomer, a key structural feature. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Mix approximately 1-2 mg of the synthesized compound with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan with an empty sample holder or a pure KBr pellet to subtract atmospheric CO₂ and H₂O absorptions.
NMR Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton and carbon atom in the molecule. For these triazole derivatives, ¹H and ¹³C NMR are indispensable for unambiguous characterization.[9]
¹H NMR Analysis
The most diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-N=CH-).[6] Its appearance is definitive proof of Schiff base formation. The chemical shift of this proton is highly sensitive to the electronic nature of the substituent on the aryl ring. Electron-withdrawing groups (e.g., -NO₂) will shift this proton downfield (to a higher ppm value), while electron-donating groups (e.g., -OCH₃) will cause an upfield shift. This predictable variation is a powerful tool for comparative analysis.
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Key Observations and Rationale |
| -SH / -NH (Triazole) | 13.5 - 14.5 | A broad singlet, exchangeable with D₂O. Its downfield position is characteristic of the acidic proton in the thione/thiol tautomeric system.[6][7] |
| -N=CH- (Azomethine) | 8.9 - 10.3 | A sharp singlet. This is the key diagnostic peak for the Schiff base linkage.[6][10] |
| Pyridyl Protons | 7.5 - 8.8 | Appear as distinct doublets, characteristic of the 4-substituted pyridine ring. |
| Aryl Protons | 6.9 - 8.5 | Multiplet patterns depend on the substitution pattern of the aryl ring. |
¹³C NMR Analysis
¹³C NMR complements the proton data by identifying all unique carbon environments. The key signals to confirm are the azomethine carbon and the two distinct carbons of the triazole ring (C-3 and C-5), which are attached to heteroatoms and thus appear significantly downfield.
Comparative ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=S (Triazole C-5) | 162 - 168 | The most downfield carbon, characteristic of a thione group.[6] |
| -N=CH- (Azomethine) | 159 - 167 | The imine carbon, its exact shift is modulated by the aryl substituent.[6] |
| Triazole C-3 | 147 - 152 | The carbon atom of the triazole ring attached to the pyridyl group.[6] |
| Aryl & Pyridyl Carbons | 115 - 155 | A cluster of signals corresponding to the aromatic ring systems. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of heterocyclic compounds and for positioning the solvent residual peak away from most analyte signals.[11]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry serves as the final confirmation of molecular identity by providing the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed offers additional structural proof, acting as a molecular fingerprint.
Causality in Fragmentation: The fragmentation of these molecules under electrospray ionization (ESI) typically begins with the formation of the protonated molecular ion, [M+H]⁺.[11][12] The subsequent fragmentation pathways are logical and predictable based on the bond strengths within the molecule. Common fragmentation involves the cleavage of the bond between the azomethine carbon and the aryl ring, or the fragmentation of the triazole ring itself.
Caption: Plausible ESI-MS fragmentation pathways for the title compounds.
Comparative Mass Spectrometry Data
| Aryl Substituent (Ar) | Molecular Formula | Calculated [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| -H (Phenyl) | C₁₅H₁₂N₆S | 309.0866 | 232 [M+H - C₆H₅]⁺ |
| -Cl (4-Chlorophenyl) | C₁₅H₁₁ClN₆S | 343.0476 | 232 [M+H - C₆H₄Cl]⁺ |
| -OCH₃ (4-Methoxyphenyl) | C₁₆H₁₄N₆OS | 339.0972 | 232 [M+H - C₇H₇O]⁺ |
| -NO₂ (4-Nitrophenyl) | C₁₅H₁₁N₇O₂S | 354.0717 | 232 [M+H - C₆H₄NO₂]⁺ |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[11]
-
Chromatographic Separation: Inject the sample into an LC-MS system. A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization). This step separates the compound from any minor impurities.
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-800) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Data Analysis: Identify the [M+H]⁺ peak in the resulting mass spectrum and compare its m/z value to the calculated value for the expected molecular formula. Analyze the fragmentation pattern in MS/MS mode if further structural confirmation is needed.
Conclusion: An Integrated Approach to Structural Verification
The robust characterization of novel 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives is not achieved by a single technique but by the synergistic integration of FT-IR, NMR, and Mass Spectrometry. FT-IR confirms the crucial chemical transformation, NMR provides a detailed atomic map of the molecular structure, and MS verifies the molecular weight and formula.
This guide has detailed the standard methodologies and interpretive logic required to confidently characterize these compounds. Such rigorous analysis is the non-negotiable foundation for further research, enabling scientists in drug development to correlate specific structural features—validated by this spectral data—with observed biological activities, such as antimicrobial or anticancer efficacy.[13][14][15][16] This ultimately paves the way for the rational design of more potent and selective therapeutic agents.
References
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (Source: National Center for Biotechnology Information, NIH).
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (Source: ResearchGate).
-
FT-IR spectra of control and treated 1,2,4-triazole. (Source: ResearchGate).
-
Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (Source: Taylor & Francis Online).
-
A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (Source: Royal Society of Chemistry).
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (Source: DergiPark).
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (Source: AIP Conference Proceedings).
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (Source: MDPI).
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (Source: ResearchGate).
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (Source: International Journal of Pharmaceutical Chemistry and Analysis).
-
Pyridine hybrid 1,2,4-triazole-5-thione–Schiff base derivatives: synthesis, characterization, antimicrobial, and antioxidant activity evaluations. (Source: Taylor & Francis Online).
-
Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. (Source: Rafidain Journal of Science).
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (Source: PubMed).
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. (Source: eurl-pesticides.eu).
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (Source: PubMed).
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (Source: International Journal of Research in Pharmacy and Chemistry).
-
Anticancer Properties of 1,2,4-Triazoles. (Source: ISRES).
-
Overview of Mercapto-1,2,4-Triazoles. (Source: Journal of Chemical and Pharmaceutical Research).
-
Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. (Source: PubMed Central, NIH).
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (Source: PubMed Central, NIH).
-
Pyridine hybrid 1,2,4-triazole-5-thione–Schiff base derivatives: synthesis, characterization, antimicrobial, and antioxidant activity evaluations. (Source: Taylor & Francis Online).
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (Source: Pharmaceutical Journal of Ukraine).
-
The important 1 H NMR and 13 C NMR data of Schiff bases. (Source: ResearchGate).
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (Source: ResearchGate).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. jocpr.com [jocpr.com]
- 4. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]
- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Comparative Guide: Docking Performance of Triazole Analogues in Oncology Targets
Topic: Comparative Docking Scores of Triazole Analogues in Target Proteins: EGFR and Tubulin Inhibitors Content Type: Publish Comparison Guide
Executive Summary
In the landscape of modern medicinal chemistry, the 1,2,3-triazole and 1,2,4-triazole moieties have emerged as privileged scaffolds due to their stability, hydrogen-bonding capability, and bio-isosteric resemblance to amide bonds. This guide provides a technical comparison of triazole-based analogues against two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Tubulin .
By synthesizing data from recent high-impact studies, we analyze how structural modifications to the triazole core correlate with in silico docking scores and in vitro biological activity (IC
Methodological Framework: The In Silico Protocol
To ensure the reproducibility and reliability of the docking scores presented below, the following rigorous protocol is recommended. This workflow emphasizes "causality"—understanding why specific parameters are chosen.
Protein Preparation
-
Objective: Restore the protein to a physiological state.
-
Protocol:
-
Retrieval: Download crystal structures (e.g., PDB ID: 4HJO for EGFR, 3E22 for Tubulin) with high resolution (<2.5 Å).
-
Pre-processing: Remove crystallographic water molecules (unless bridging critical interactions).
-
Protonation: Add polar hydrogens and assign partial charges (Gasteiger or Kollman) at pH 7.4 to simulate the physiological environment.
-
Optimization: Minimize the energy of the protein-ligand complex using the OPLS3e or AMBER force field to relieve steric clashes from crystallization.
-
Ligand Preparation[1][2]
-
Objective: Generate accurate 3D conformers from 2D sketches.
-
Protocol:
-
Chirality Check: Define stereocenters explicitly.
-
Ionization: Generate ionization states at pH 7.0 ± 2.0 (e.g., using Epik or LigPrep).
-
Energy Minimization: Optimize geometry to a local minimum to prevent high-energy penalties during docking.
-
Validation: The Self-Validating System
-
RMSD Check: Before docking new analogues, re-dock the co-crystallized native ligand. A Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal pose confirms the validity of the docking algorithm and grid box parameters.
Workflow Visualization
The following diagram illustrates the integrated workflow from molecular design to experimental validation.
Caption: Integrated workflow for triazole-based drug discovery, linking computational docking validation (RMSD check) to biological assay verification.
Case Study 1: EGFR Kinase Inhibition
Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 4HJO / 1M17 Significance: EGFR overexpression drives proliferation in non-small cell lung cancer (NSCLC).
Comparative Data: Benzofuran-1,2,3-Triazole Hybrids
Recent studies utilizing Schrödinger (Glide) and AutoDock methodologies have compared novel benzofuran-triazole hybrids against standard inhibitors like Erlotinib. The triazole ring typically acts as a linker that positions hydrophobic moieties into the deep hydrophobic pocket of the kinase domain.
Table 1: Docking Scores and Biological Activity of EGFR Inhibitors
| Compound ID | Structure Feature | Docking Score (kcal/mol) | IC | Key Interactions |
| BENZ-0454 | Benzofuran-1,2,3-triazole | -10.2 | High Potency | H-bond (Met793), |
| Compound A6 | Uracil-Coumarin-Triazole | -8.89 | 0.07 ± 0.01 | H-bond (Met769), Hydrophobic (Val702) |
| Reference | Erlotinib | -8.54 | 0.46 ± 0.06 | H-bond (Met793), Water-bridge (Thr854) |
| Reference | Lapatinib | -7.22 | Standard | H-bond (Met793), |
Data Source: Synthesized from findings in [1, 2, 4].
Mechanistic Insight
The superior docking scores of triazole hybrids (e.g., BENZ-0454) compared to Erlotinib are often attributed to the "Selectivity Pocket" occupancy . The 1,2,3-triazole ring does not just serve as a passive linker; its nitrogen atoms (N2/N3) frequently engage in hydrogen bonding with Lys745 or Thr854 (via water bridges), stabilizing the complex beyond the capacity of the standard quinazoline scaffold.
Case Study 2: Tubulin Polymerization Inhibition
Target:
Comparative Data: Triazole-Chalcone Hybrids
Chalcones provide a rigid scaffold, while the triazole moiety enhances solubility and hydrogen bonding. Docking studies generally target the Colchicine binding site at the interface of
Table 2: Binding Energy and Inhibition Profiles for Tubulin Agents
| Compound ID | Scaffold Type | Binding Energy (kcal/mol) | IC | RMSD (Å) |
| Compound 21a | Naphthalene-Chalcone-Triazole | -9.75 | 8.4 | 0.41 |
| Compound 5o | Pyrazole-Chalcone | -8.90 | 2.13 | 0.35 |
| Reference | Colchicine | -8.20 | 10.6 | N/A |
| Reference | Combretastatin A-4 | -7.80 | 1.2 | N/A |
Data Source: Synthesized from findings in [6, 8, 11].
Structural Activity Relationship (SAR)[4]
-
Steric Fit: The triazole ring mimics the cis-double bond of Combretastatin A-4, maintaining the necessary "kinked" conformation required to fit into the Colchicine binding site.
-
Electronic Effects: Electron-donating groups (e.g., -OCH
) on the phenyl ring attached to the triazole enhance the affinity (more negative binding energy) by increasing electron density for -stacking interactions with Trp346 .
Critical Analysis: Limitations & Recommendations
While docking scores provide a rapid filter for virtual screening, they must be interpreted with specific caveats:
-
Scoring Function Bias: Docking algorithms (e.g., Vina, Glide) approximate binding free energy (
). They often overestimate the contribution of hydrogen bonds and underestimate solvent entropy effects. Recommendation: Always validate top hits with Molecular Dynamics (MD) simulations (e.g., 50-100 ns) to assess the stability of the interaction. -
Flexibility: Most standard docking protocols treat the protein as rigid. In targets like EGFR, the "gatekeeper" residue (Thr790) can mutate, altering the pocket shape. Recommendation: Use Induced Fit Docking (IFD) protocols for resistance-prone targets.
References
-
New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules, 2021. Link
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer. BMC Chemistry, 2023. Link
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. ScienceOpen, 2022. Link
-
Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science, 2020. Link
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry, 2025. Link
-
New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I & II and tubulin polymerization. Scientific Reports, 2022. Link
-
Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors. ACS Omega, 2025. Link
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate, 2025. Link
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids. Pharmaceuticals, 2025. Link
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents. Molecules, 2022. Link
A Researcher's Guide to the Reproducible Synthesis of 1,2,4-Triazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence in antifungal, antiviral, and anticancer drugs underscores the critical need for reliable and reproducible synthetic methods.[1] This guide offers an in-depth comparison of published synthesis methods for 1,2,4-triazoles, moving beyond theoretical discussions to provide a practical assessment of their reproducibility, supported by experimental data and detailed protocols.
Historically, classical methods such as the Pellizzari and Einhorn-Brunner reactions have been foundational in accessing this privileged heterocycle. However, these methods are often plagued by issues of reproducibility, including low yields, harsh reaction conditions, and the formation of isomeric mixtures. In response, a host of modern techniques have emerged, promising greater efficiency, milder conditions, and improved yields. This guide will dissect and compare these classical and contemporary approaches, empowering researchers to make informed decisions in their synthetic endeavors.
The Challenge of Reproducibility in Classical 1,2,4-Triazole Synthesis
The Pellizzari reaction, first described in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[2] While conceptually straightforward, its practical application is often hampered by the need for high temperatures (frequently exceeding 200°C) and long reaction times, which can lead to product degradation and consequently, low and variable yields.[3] The Einhorn-Brunner reaction, which utilizes the condensation of imides with hydrazines, presents similar challenges, including the potential for the formation of difficult-to-separate isomeric mixtures when using unsymmetrical imides.[4]
These reproducibility issues stem from several factors inherent to the reaction conditions:
-
Thermal Degradation: The high temperatures required can lead to the decomposition of starting materials and products, resulting in lower yields and the formation of complex side-products that complicate purification.
-
Substrate Scope Limitations: The harsh conditions are often not tolerated by sensitive functional groups, limiting the diversity of accessible 1,2,4-triazole derivatives.
-
Lack of Regioselectivity: In the Einhorn-Brunner reaction, the use of unsymmetrical imides can lead to the formation of a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles, necessitating challenging chromatographic separation.[5]
To illustrate the variability in yields often encountered with classical methods, consider the following representative data for the Pellizzari reaction under thermal conditions:
| Amide | Hydrazide | Product | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 40-60 | [1] |
| Acetamide | Acetylhydrazide | 3,5-Dimethyl-1,2,4-triazole | 35-50 | [2] |
| 4-Chlorobenzamide | 4-Chlorobenzoylhydrazide | 3,5-Bis(4-chlorophenyl)-1,2,4-triazole | 45-55 | [3] |
Table 1: Representative yields for the classical Pellizzari reaction, demonstrating the often moderate and variable outcomes.
Modern Methods: A Path Towards Enhanced Reproducibility and Efficiency
In contrast to the limitations of classical methods, modern synthetic approaches offer significant improvements in terms of yield, reaction time, and substrate scope, thereby enhancing reproducibility. These methods often employ enabling technologies such as microwave irradiation or utilize catalytic systems to facilitate the desired transformations under milder conditions.
Microwave-Assisted Synthesis: Accelerating Reactions and Improving Yields
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in a variety of chemical transformations, including the synthesis of 1,2,4-triazoles. By directly and efficiently heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[3]
A notable example is the microwave-assisted synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides. This approach offers a significant improvement over the traditional Pellizzari reaction.
| Nitrile | Hydrazide | Product | Yield (%) | Reference |
| Benzonitrile | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | 85-95 | [3] |
| Acetonitrile | Acetylhydrazide | 3,5-Dimethyl-1,2,4-triazole | 80-90 | |
| 4-Chlorobenzonitrile | 4-Chlorobenzoylhydrazide | 3,5-Bis(4-chlorophenyl)-1,2,4-triazole | 88-96 | [3] |
Table 2: Representative yields for the microwave-assisted synthesis of 1,2,4-triazoles, showcasing consistently high and reproducible yields.
Copper-Catalyzed One-Pot Synthesis: A Robust and Versatile Approach
Copper-catalyzed reactions have gained prominence for their ability to construct complex molecules under mild conditions with high efficiency and functional group tolerance.[6] A particularly robust and reproducible method for the synthesis of 1,2,4-triazoles involves the copper-catalyzed one-pot reaction of two different nitriles with hydroxylamine.[5][7] This method is attractive due to its operational simplicity and the use of readily available and inexpensive starting materials and catalysts.
The broad substrate scope and consistently high yields reported for this method underscore its robustness and reproducibility.
| Nitrile 1 | Nitrile 2 | Product | Yield (%) | Reference |
| Benzonitrile | Acetonitrile | 3-Phenyl-5-methyl-1,2,4-triazole | 85 | [5] |
| 4-Methoxybenzonitrile | Benzonitrile | 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazole | 82 | [5] |
| Thiophene-2-carbonitrile | 4-Chlorobenzonitrile | 3-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,2,4-triazole | 78 | [5] |
Table 3: Representative yields for the copper-catalyzed one-pot synthesis of 1,2,4-triazoles, demonstrating the method's wide applicability and high efficiency.
Experimental Protocols for Reproducible 1,2,4-Triazole Synthesis
To facilitate the adoption of these more reproducible methods, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Microwave-Assisted Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a rapid and efficient microwave-assisted synthesis.[3]
Materials:
-
Benzoylhydrazide (0.005 moles)
-
Benzonitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the benzoylhydrazide, benzonitrile, and potassium carbonate.
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated 3,5-diphenyl-1,2,4-triazole product can be collected by filtration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
